molecular formula C11H6ClNO2 B8636815 4-Chloro-3H-furo[3,4-c]quinolin-1-one

4-Chloro-3H-furo[3,4-c]quinolin-1-one

Cat. No.: B8636815
M. Wt: 219.62 g/mol
InChI Key: KLSBPONMUTUMBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3H-furo[3,4-c]quinolin-1-one is a heterocyclic compound that features a fused furan and quinoline ring system with a chlorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3H-furo[3,4-c]quinolin-1-one typically involves the reaction of quinolin-6-ol with allyl bromides, followed by thermal rearrangement and acid-catalyzed cyclization. The sodium salt of quinolin-6-ol reacts with allyl bromides to form allyl aryl ethers, which are then subjected to thermal rearrangement under standard or microwave conditions. The resulting products undergo acid-catalyzed intramolecular cyclization to yield the desired furoquinoline .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3H-furo[3,4-c]quinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinoline ring system.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted furoquinolines .

Scientific Research Applications

4-Chloro-3H-furo[3,4-c]quinolin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-3H-furo[3,4-c]quinolin-1-one involves its interaction with specific molecular targets. For instance, in antimalarial research, the compound may inhibit key enzymes or pathways essential for the survival of the malaria parasite. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3H-furo[3,4-c]quinolin-1-one is unique due to the specific positioning of the chlorine atom and the fused furan-quinoline ring system. This unique structure contributes to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C11H6ClNO2

Molecular Weight

219.62 g/mol

IUPAC Name

4-chloro-3H-furo[3,4-c]quinolin-1-one

InChI

InChI=1S/C11H6ClNO2/c12-10-7-5-15-11(14)9(7)6-3-1-2-4-8(6)13-10/h1-4H,5H2

InChI Key

KLSBPONMUTUMBM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C3N=C2Cl)C(=O)O1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a well stirred mixture of 4-Chloro-furo[3,4-c]quinoline-1,3-dione (1.9 g) in tetrahydrofuran (10 mL) was added sodium borohydride (400 mg) at 0° C. and stirring was continued for 2 h. The reaction was then quenched with excess 6N HCl and water, and concentrated in vacuo to afford 4-Chloro-furo[3,4-c]quinolin-3(1H)-one as a pink solid along with a small quantity of 4-Chloro-furo[3,4-c]quinolin-1(3H)-one which could be isolated by column chromatography on silica gel.
Name
4-Chloro-furo[3,4-c]quinoline-1,3-dione
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two

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